molecular formula C11H9FN2O2 B2407894 1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde CAS No. 551921-62-1

1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde

Cat. No.: B2407894
CAS No.: 551921-62-1
M. Wt: 220.203
InChI Key: LZCYUJRLJGWFGC-UHFFFAOYSA-N
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Description

“1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature . A multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile has been used to synthesize kojic acid fused 2-amino-3-cyano-4H-pyran derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a fluorobenzyl group via an oxygen atom . The molecular formula is C11H9FN2O2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 220.2 and a predicted density of 1.25±0.1 g/cm3 . The predicted boiling point is 386.5±44.0 °C .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Copper-Catalyzed Oxidative Coupling Reaction : The synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, including compounds structurally related to 1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde, was developed using a copper-catalyzed oxidative coupling process. This method features aldehyde preservation, cost-effective catalysts, high atom economy, and mild conditions (Li et al., 2015).

  • Crystal Structure Elucidation : The crystal structure of closely related 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated using IR, 1H NMR, and EI mass spectral analysis, demonstrating the importance of molecular structure characterization in research related to this compound (Özbey et al., 2004).

Application in Chemical Research

  • Formation of pH-sensitive Spin Probes : A study on 4H-imidazole-5-carbaldehyde derivatives, similar to this compound, detailed their transformation into stable nitroxides. These nitroxides serve as pH-sensitive spin probes, highlighting an important application in chemical and biochemical sensing (Kirilyuk et al., 2003).

  • Synthesis of P450 Aromatase Inhibitors : Compounds structurally related to this compound were synthesized and found to exhibit potent and selective aromatase inhibitory activity. This demonstrates potential applications in pharmacology and medicinal chemistry (Marchand et al., 1998).

Mechanism of Action

Target of Action

The primary targets of the compound “1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde” are currently unknown. The compound belongs to the class of imidazole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Generally, imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The exact mechanism would depend on the specific target of the compound.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets . Without knowledge of the specific targets of this compound, it is challenging to predict the exact biochemical pathways it might affect.

Result of Action

The molecular and cellular effects of “1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde” are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Given the diversity of biological activities exhibited by imidazole derivatives, this compound could potentially have a wide range of effects .

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-10-3-1-9(2-4-10)8-16-14-6-5-13-11(14)7-15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCYUJRLJGWFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=CN=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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